molecular formula C13H18O2 B3174099 4-(3,4-Dimethoxyphenyl)-2-methyl-1-butene CAS No. 951891-39-7

4-(3,4-Dimethoxyphenyl)-2-methyl-1-butene

Cat. No. B3174099
CAS RN: 951891-39-7
M. Wt: 206.28 g/mol
InChI Key: XTQJNPIXXCEBHN-UHFFFAOYSA-N
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Description

The compound “4-(3,4-Dimethoxyphenyl)-2-methyl-1-butene” likely belongs to the class of organic compounds known as phenylpropanoids. These are compounds containing a phenylpropanoid moiety, which consists of a phenyl group substituted by a propanoid .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized through various methods. For instance, 3,4-dimethoxyphenylacetonitrile has been used in the synthesis of other compounds . A method for synthesizing 3,4-dimethoxy benzyl cyanide involves decarboxylation, aldoxime reaction, and dehydration reaction .

Scientific Research Applications

  • Electrochemical Synthesis and Reactions : Uneyama, Hasegawa, Kawafuchi, and Torii (1983) conducted a study on electrooxidative double ene-type chlorination of 1-(4-chlorophenoxy)-3-methyl-2-butene, leading to the preparation of similar compounds, including 4-(4-chlorophenoxy)-1-butene derivatives. This research demonstrates the potential of electrochemical methods in synthesizing functionalized compounds related to 4-(3,4-Dimethoxyphenyl)-2-methyl-1-butene (Uneyama et al., 1983).

  • Catalytic Reactions and Polymerization : Pugh and Percec (1990) explored the phase transfer Pd(0) catalyzed polymerization reactions involving compounds like 1,4-bis[2-(4′,4″-diheptyloxyphenyl)ethynyl]benzene, synthesized from 2-methyl-3-butyn-2-ol. This study highlights the potential applications of such compounds in the field of polymer science (Pugh & Percec, 1990).

  • Reactivity and Structural Studies : Kinjo, Ichinohe, Sekiguchi, Takagi, Sumimoto, and Nagase (2007) investigated the reactivity of disilyne compounds towards π-bonds, leading to the formation of structures like 1,2-disilabenzene derivatives. Such studies provide insights into the complex reactivity and possible structural applications of compounds related to this compound (Kinjo et al., 2007).

  • Catalysis and Hydrocarbon Processing : The study by Xue, Li, Wang, Cui, Dong, Wang, Qin, and Wang (2018) on the co-reaction of methanol with butene over a high-silica H-ZSM-5 catalyst reveals the catalytic potential of such compounds in hydrocarbon processing and petrochemical industries (Xue et al., 2018).

  • Synthesis and Application as Attractants : Pranowo, Suputa, and Wahyuningsih (2010) synthesized 4-(3,4-dimethoxyphenyl)-3-buten-2-on and tested its activity as a fruit flies attractant. Although it was found to be inactive in this role, the study offers an example of attempts to apply such compounds in the field of agriculture and pest control (Pranowo, Suputa, & Wahyuningsih, 2010).

properties

IUPAC Name

1,2-dimethoxy-4-(3-methylbut-3-enyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-10(2)5-6-11-7-8-12(14-3)13(9-11)15-4/h7-9H,1,5-6H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQJNPIXXCEBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701231207
Record name Benzene, 1,2-dimethoxy-4-(3-methyl-3-buten-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

951891-39-7
Record name Benzene, 1,2-dimethoxy-4-(3-methyl-3-buten-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,2-dimethoxy-4-(3-methyl-3-buten-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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